Arasin-likeSp
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
SPRVSRRYGRPFGGRPFVGGQFGGRPGCVCIRSPCPCANYG |
Origin of Product |
United States |
Isolation, Characterization, and Production Methodologies for Arasin Likesp
Strategies for Isolation from Natural Biotic Sources
The primary source for the natural isolation of Arasin-likeSp is the hemocytes of the mud crab, Scylla paramamosain, where its transcript levels are found to be high. nih.gov
Hemocyte Isolation and Peptide Extraction from Scylla paramamosain
The isolation process begins with the collection of hemolymph, the circulatory fluid of crustaceans.
Hemolymph Collection : Hemolymph is carefully extracted from the crab, typically from the base of a walking leg (pereiopod), using a syringe containing an anticoagulant solution to prevent immediate clotting and hemocyte degranulation.
Hemocyte Pelletization : The collected hemolymph is then centrifuged at a low speed. This process separates the cellular components from the plasma. The supernatant (plasma) is discarded, and the resulting pellet, which is rich in hemocytes, is retained.
Peptide Extraction : The hemocyte pellet is subjected to an extraction procedure to release the peptides. This often involves homogenization or sonication in an acidic solution (e.g., dilute acetic acid). The acidic environment helps to solubilize the cationic peptides and inhibit the activity of endogenous proteases that could degrade the target compound. The resulting homogenate is then centrifuged at a high speed to remove cellular debris, yielding a crude peptide extract in the supernatant.
In the initial discovery of this compound, the peptide was identified by analyzing a hemocyte expressed sequence tag (EST) library, which allowed researchers to deduce its amino acid sequence from the corresponding messenger RNA (mRNA). nih.gov A synthetic version of the peptide was then produced for functional studies. nih.gov
Advanced Chromatographic Separation Techniques for this compound Purification
Purifying this compound from the crude hemocyte extract requires a multi-step process utilizing various chromatographic techniques that separate molecules based on their physicochemical properties such as size, charge, and hydrophobicity. nih.gov
Solid-Phase Extraction (SPE) : The crude extract is often first passed through a C18 SPE cartridge. This step desalinates the sample and provides an initial fractionation based on hydrophobicity, concentrating the peptides and removing many impurities.
Ion-Exchange Chromatography (IEC) : Given that this compound has a predicted high isoelectric point (pI) of 11.03, it is strongly cationic at neutral pH. nih.gov Cation-exchange chromatography is therefore a highly effective purification step. The extract is loaded onto a column with a negatively charged stationary phase. Peptides bind to the column with varying affinities based on their net positive charge. This compound can then be selectively eluted by applying a gradient of increasing salt concentration or pH.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is a high-resolution technique used in the final stages of purification. The partially purified fractions from IEC are injected into an RP-HPLC system, typically with a C8 or C18 column. Peptides are separated based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column. Elution is achieved using a gradient of an organic solvent, such as acetonitrile, in water. Fractions are collected and screened for antimicrobial activity to identify those containing the purified this compound.
A hypothetical purification scheme is outlined in the table below.
| Purification Step | Principle of Separation | Rationale for this compound |
|---|---|---|
| Solid-Phase Extraction (C18) | Hydrophobicity | Desalting and initial concentration of the peptide fraction. |
| Cation-Exchange Chromatography | Net Positive Charge | Highly effective for the cationic this compound (pI ≈ 11.03), separating it from neutral and anionic molecules. |
| Reversed-Phase HPLC (C18) | Hydrophobicity | High-resolution final polishing step to achieve high purity. |
Structural Elucidation Methodologies for this compound
Following purification, a suite of analytical methods is employed to confirm the peptide's identity, determine its precise structure, and understand its three-dimensional conformation.
Application of High-Resolution Mass Spectrometry for Peptide Sequence and Modifications
High-resolution mass spectrometry (MS) is indispensable for the primary structural analysis of peptides.
Molecular Mass Determination : Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a time-of-flight (TOF) analyzer can accurately determine the molecular weight of the purified peptide. This experimental mass is compared to the theoretical mass calculated from the deduced amino acid sequence. The predicted molecular mass of the mature this compound peptide is 4373 Da. nih.gov
Peptide Sequencing : Tandem mass spectrometry (MS/MS) is used to confirm the amino acid sequence. The purified peptide is isolated in the mass spectrometer and fragmented, typically via collision-induced dissociation (CID). The resulting fragment ions produce a spectrum that allows for the de novo sequencing of the peptide, which can then be verified against the sequence predicted from the cDNA.
Post-Translational Modifications (PTMs) : High-resolution MS can also identify any PTMs, such as amidation or hydroxylation, which are common in antimicrobial peptides and can be critical for their activity. These modifications result in specific mass shifts that can be detected and localized on the peptide sequence. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Secondary Structure and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their conformation under near-physiological conditions. nih.govcreative-proteomics.com
Resonance Assignment : The first step involves assigning the NMR signals to specific atoms in the peptide using a series of 2D and 3D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).
Secondary Structure Determination : The pattern of NOE cross-peaks, particularly between backbone protons, provides information about short-range distances between atoms, allowing for the identification of secondary structure elements like α-helices and β-sheets. uzh.chresearchgate.net For this compound, analysis of the related peptide Arasin 1 via circular dichroism—a technique that also assesses secondary structure—revealed that it is largely unstructured in aqueous solution but may adopt a more rigid conformation in membrane-mimicking environments. nih.govplos.org NMR would provide a more detailed, residue-specific view of this conformational flexibility.
Conformational Analysis : By combining distance restraints from NOESY experiments with dihedral angle restraints derived from coupling constants, a family of 3D structures consistent with the experimental data can be calculated, providing a detailed model of the peptide's fold.
Determination of Key Structural Features (e.g., Proline/Arginine-Rich Regions, Cysteine Residues, Disulfide Bonds)
The amino acid sequence of this compound, as deduced from its cDNA, predicts several key structural features that are characteristic of the arasin peptide family. nih.govnih.gov
Proline/Arginine-Rich Regions : The N-terminal region of this compound is predicted to be rich in glycine (B1666218) and arginine. nih.gov In the related Arasin 1 peptide, the N-terminal is rich in proline and arginine and has been identified as the primary locus of its antimicrobial activity. nih.gov These proline/arginine-rich domains are a hallmark of a class of AMPs that can translocate across bacterial membranes to interact with intracellular targets. nih.gov
Cysteine Residues and Disulfide Bonds : The C-terminal region of this compound contains four cysteine residues. nih.gov In similar peptides like Arasin 1, these cysteines form two intramolecular disulfide bonds. nih.gov These covalent linkages are crucial for stabilizing the peptide's three-dimensional structure, making it more resistant to degradation and locking it into its biologically active conformation. The precise connectivity of these disulfide bonds can be determined using a combination of enzymatic digestion and mass spectrometry or through advanced NMR techniques.
The table below summarizes the key predicted structural features of this compound.
| Structural Feature | Location | Predicted Function/Significance |
|---|---|---|
| Glycine/Arginine-Rich Domain | N-terminus | Likely responsible for antimicrobial activity and membrane interaction. nih.govembopress.org |
| Four Cysteine Residues | C-terminus | Formation of two intramolecular disulfide bonds for structural stability. nih.gov |
| High Cationic Charge (pI ≈ 11.03) | Overall Peptide | Promotes initial electrostatic interaction with negatively charged bacterial membranes. nih.gov |
Molecular Cloning and Gene Expression Analysis of this compound
The foundational steps for producing and studying this compound involve isolating its genetic blueprint and understanding its natural expression patterns. While specific studies detailing the initial cloning and transcriptional regulation of this compound are not extensively covered in the available literature, the established methodologies for such investigations in related fields provide a clear framework for how these processes are typically conducted.
The identification of the gene encoding this compound would begin with the isolation of its corresponding complementary DNA (cDNA). This process generally involves creating a cDNA library from the tissues where the peptide is expected to be expressed, such as the hemocytes of the source organism.
The typical workflow for this process includes:
RNA Extraction: Total RNA is extracted from relevant tissues, for instance, the hemocytes of an invertebrate species.
cDNA Synthesis: Reverse transcriptase is used to synthesize a single-stranded cDNA molecule from the messenger RNA (mRNA) template. This is followed by the synthesis of the second strand to create a double-stranded cDNA library. thescipub.com
Gene Amplification: To isolate the specific gene, primers are designed based on homologous sequences from other known Arasin-family peptides. Polymerase Chain Reaction (PCR) is then used to amplify the target cDNA sequence from the library. thescipub.comthescipub.com
Cloning and Sequencing: The amplified cDNA fragment is inserted into a cloning vector, which is then introduced into a host organism like Escherichia coli for replication. The cloned DNA is subsequently sequenced to determine the exact nucleotide sequence of the gene encoding this compound. thescipub.com
In Silico Analysis: Once sequenced, the cDNA's open reading frame (ORF) is identified, and the corresponding amino acid sequence of the this compound peptide is deduced. Computational tools are used to predict the protein's physicochemical properties, such as molecular weight, isoelectric point, and structural domains. thescipub.comresearchgate.net
Understanding where and when the this compound gene is expressed is crucial for elucidating its biological role. Hemocytes, as key components of the invertebrate immune system, are primary tissues of interest for expression studies of antimicrobial peptides.
Methods to analyze gene expression profiles include:
Transcriptome Analysis: High-throughput RNA sequencing (RNA-Seq) of hemocytes can provide a comprehensive view of all expressed genes, including this compound. nih.gov This technique allows for the quantification of transcript levels and can reveal how expression changes in response to immune challenges, such as stimulation with lipopolysaccharides (LPS). mdpi.com
Single-Cell RNA Sequencing (scRNA-seq): This advanced technique can resolve gene expression at the individual cell level. It allows researchers to identify specific subtypes of hemocytes (e.g., prohemocytes, granulocytes) that are responsible for producing the peptide and to trace their developmental lineages. nih.govelifesciences.org
Quantitative Real-Time PCR (qRT-PCR): This method is used to precisely measure the amount of this compound mRNA in different tissues or under various conditions, providing data on the transcriptional regulation of the gene.
By analyzing the promoter region of the gene, researchers can identify potential transcription factor binding sites and other regulatory elements that control its expression, offering insights into the molecular pathways that trigger the production of this compound during an immune response. nih.gov
Recombinant Production of this compound
Due to the low abundance of antimicrobial peptides in their natural sources, recombinant production in heterologous hosts is the most viable method for obtaining the quantities needed for research and potential applications.
Escherichia coli is a widely used and cost-effective host for the recombinant production of peptides like this compound. nih.gov However, the direct expression of antimicrobial peptides can be toxic to the bacterial host. To overcome this, this compound is often expressed as a fusion protein. nih.gov
A successful strategy involves genetically fusing the this compound gene to a carrier protein tag. In one study, this compound was expressed as a fusion construct with an Elastin-like polypeptide (ELP) tag and an intein self-cleavage domain. The resulting fusion protein, ELP-intein-Arasin-likeSp, was expressed in soluble form within the E. coli cytoplasm. nih.gov This fusion strategy serves two purposes: it masks the antimicrobial activity of the peptide to prevent host cell death and facilitates a simplified purification process. nih.gov
A non-chromatographic purification method known as Inverse Transition Cycling (ITC) is employed for the ELP-intein-Arasin-likeSp fusion protein. nih.gov This technique leverages the unique thermosensitive properties of the ELP tag. ELPs are soluble in solution below their transition temperature but reversibly aggregate when the temperature is raised above this point. nih.govresearchgate.net
The purification protocol proceeds as follows:
Cell Lysis and Aggregation: After expression, the E. coli cells are lysed. The soluble cell lysate containing the fusion protein is subjected to a "hot spin" by increasing the temperature and salt concentration, causing the ELP-tagged protein to aggregate and precipitate. nih.govnih.gov
Separation: The aggregated fusion protein is separated from the soluble host cell contaminants by centrifugation. nih.gov
Resolubilization: The pellet containing the fusion protein is resolubilized in a cold buffer, taking advantage of the ELP's reversible nature. This completes one round of ITC. nih.gov
Intein Self-Cleavage: The purified fusion protein is then exposed to conditions (e.g., a shift in pH or addition of a thiol reagent) that trigger the self-cleavage activity of the intein domain. This releases the this compound peptide from the ELP-intein tag. nih.govnih.gov
Final Purification: A second round of ITC is performed to aggregate and remove the ELP-intein tag, leaving the pure this compound peptide in the soluble fraction. nih.gov
This method is efficient and cost-effective, avoiding the need for expensive chromatography resins. modernmedlab.com Using this ELP-intein system, a final yield of approximately 3.56 mg/L of purified this compound has been achieved from E. coli cultures. nih.gov
Table 1: Summary of Recombinant Production and Purification of this compound
| Parameter | Description | Reference |
|---|---|---|
| Expression Host | Escherichia coli | nih.gov |
| Expression Strategy | Soluble expression as a fusion protein (ELP-intein-Arasin-likeSp) | nih.gov |
| Purification Tag | Elastin-like polypeptide (ELP) | nih.gov |
| Primary Purification Method | Inverse Transition Cycling (ITC) | nih.govnih.gov |
| Cleavage System | Intein-mediated self-cleavage | nih.govnetjournals.org |
| Final Yield | ~3.56 mg/L | nih.gov |
Chemical Synthesis Approaches for this compound and its Analogues
Chemical synthesis offers a powerful alternative to recombinant production, particularly for producing peptides with unnatural amino acids, modifications, or for creating analogues for structure-activity relationship studies. While specific reports on the total chemical synthesis of this compound are not detailed in the searched literature, the established principles of Solid-Phase Peptide Synthesis (SPPS) are fully applicable.
SPPS is the most common method for chemically synthesizing peptides. raineslab.comwikipedia.org The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
The general cycle of SPPS includes:
Attachment: The C-terminal amino acid of the desired peptide sequence is attached to a solid resin support.
Deprotection: The temporary protecting group (e.g., Fmoc or Boc) on the α-amino group of the resin-bound amino acid is removed. raineslab.com
Coupling: The next protected amino acid in the sequence is activated and reacted with the free amino group on the growing chain, forming a new peptide bond. Highly efficient coupling reagents like HATU are often used to ensure the reaction goes to completion. nih.gov
Wash: The resin is washed to remove excess reagents and byproducts.
This cycle is repeated until the entire this compound sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. The crude peptide is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov
This synthetic route allows for the creation of this compound analogues by incorporating non-proteinogenic amino acids or modifying the peptide backbone at specific positions, which is a key advantage for optimizing peptide characteristics. ug.edu.pl
Molecular Mechanisms of Arasin Likesp Biological Action
Interaction with Microbial Cellular Membranes
The initial and most immediate interaction of Arasin-likeSp with a microbial cell occurs at the membrane. Like many cationic AMPs, this compound is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to significant alterations in membrane structure and function.
Direct visualization using high-resolution microscopy, such as Field Emission Scanning Electron Microscopy (FE-SEM), reveals the dramatic physical consequences of this compound treatment on bacterial cells. Research has demonstrated that exposure to this compound leads to distinct changes in the cellular morphology of both Gram-positive and Gram-negative bacteria. aai.orgresearchgate.net
Untreated bacteria typically exhibit a smooth, intact surface and a regular shape. However, upon treatment with this compound, a sequence of morphological damages ensues. These alterations often include the roughening of the cell surface, the formation of blebs or blisters, and eventually, the complete lysis or bursting of the cell. nih.govnih.gov A study specifically analyzing this compound confirmed its capacity to alter the morphology of Bacillus subtilis (Gram-positive) and Vibrio harveyi (Gram-negative), indicating a broad spectrum of membrane-disrupting activity. aai.orgresearchgate.net
| Bacterial Species | Gram Type | Observed Morphological Alterations | Reference |
|---|---|---|---|
| Bacillus subtilis | Gram-Positive | Significant alterations in cell shape and surface integrity. | aai.orgresearchgate.net |
| Vibrio harveyi | Gram-Negative | Demonstrable changes in cellular morphology. | aai.orgresearchgate.net |
The morphological damage observed via microscopy is a direct result of compromised membrane integrity. This loss of integrity can be quantitatively and qualitatively assessed using fluorescent probes like Propidium (B1200493) Iodide (PI). PI is a nucleic acid stain that is normally impermeant to cells with an intact membrane. nih.gov When the membrane is breached, PI can enter the cell, bind to DNA, and emit a strong red fluorescence, signaling a loss of membrane integrity. nih.govtandfonline.com
Studies confirm that this compound treatment causes a significant increase in the membrane permeability of both B. subtilis and V. harveyi. aai.orgresearchgate.net The influx of PI into these bacteria upon exposure to the peptide provides direct evidence that this compound disrupts the cell membrane, leading to the leakage of intracellular contents and ultimately contributing to cell death. aai.orgresearchgate.netinnislab.org This permeabilization is a key aspect of its antimicrobial action.
| Bacterial Species | Assay Principle | Result of this compound Treatment | Reference |
|---|---|---|---|
| Bacillus subtilis | PI influx upon membrane damage | Increased fluorescence, indicating loss of membrane integrity. | aai.orgresearchgate.net |
| Vibrio harveyi | PI influx upon membrane damage | Increased fluorescence, indicating loss of membrane integrity. | aai.orgresearchgate.net |
The precise mechanism by which this compound permeabilizes bacterial membranes is likely consistent with established models for other antimicrobial peptides. plos.org While direct structural studies on this compound-membrane complexes are limited, its behavior aligns with models that go beyond simple electrostatic attraction. The primary models include:
Toroidal Pore Model: In this model, the peptides insert into the lipid bilayer, inducing the lipid monolayers to bend inward continuously. This creates a water-filled pore or "wormhole" lined by both the peptides and the lipid head groups. researchgate.net This disruption of the bilayer curvature leads to significant membrane permeabilization. researchgate.netmdpi.com
Barrel-Stave Model: Here, peptides aggregate and insert into the membrane perpendicularly to the surface, forming a barrel-like structure. The hydrophobic regions of the peptides face the lipid tails of the membrane, while the hydrophilic regions face inward, creating an aqueous channel. mdpi.comnih.gov
Carpet Model: In this scenario, peptides accumulate on the surface of the membrane, forming a "carpet." Once a critical concentration is reached, they disrupt the membrane in a detergent-like manner, causing micellization and complete membrane disintegration rather than forming discrete pores. mdpi.comnih.gov
Given that the related Arasin 1 peptide demonstrates lytic activity at higher concentrations, it is plausible that this compound employs one or a combination of these disruptive models to compromise the bacterial membrane. nih.gov
Identification and Modulation of Intracellular Molecular Targets
A defining characteristic of proline-rich AMPs (PrAMPs) like this compound is their ability to translocate across the bacterial membrane, often without causing immediate lysis at lower concentrations, to engage with specific intracellular targets. nih.gov This intracellular activity represents a second, more targeted mechanism of killing that complements membrane disruption.
Once inside the cytoplasm, PrAMPs are known to interfere with fundamental cellular processes. The most well-documented intracellular action for this class of peptides is the inhibition of protein synthesis. researchgate.net Peptides from the Arasin family and other PrAMPs have been shown to bind to the bacterial ribosome, effectively halting the translation of mRNA into proteins. researchgate.netresearchgate.net This arrest of protein production is catastrophic for the bacterium, as it can no longer produce the enzymes and structural proteins necessary for survival. Some PrAMPs have also been shown to bind to the heat shock chaperone DnaK, leading to protein misfolding and further cellular stress. mdpi.com
The inhibition of cellular processes is a direct consequence of the peptide binding to specific intracellular macromolecules. While direct binding affinity studies for this compound are not widely published, extensive research on other PrAMPs provides a clear picture of its likely molecular interactions.
Ribosome Binding: The primary intracellular target for many PrAMPs is the 70S ribosome. researchgate.net High-resolution structural studies have shown that these peptides bind within the polypeptide exit tunnel of the large ribosomal subunit. researchgate.netnih.gov This binding physically obstructs the path of the nascent polypeptide chain, thereby stalling protein synthesis. researchgate.net Docking experiments with designed PrAMPs have shown high binding affinities (e.g., -9.0 to -9.3 kcal/mol) for the ribosome. mdpi.com
DnaK Binding: Another key target is the DnaK chaperone protein, which is essential for proper protein folding. mdpi.com By binding to DnaK, PrAMPs can inhibit its function, leading to an accumulation of misfolded and non-functional proteins, which is toxic to the cell.
DNA Binding: Cationic peptides rich in arginine residues can also interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA. While this is a potential mechanism, the primary intracellular target for PrAMPs is more established to be the ribosome.
The ability of this compound to attack the cell on two fronts—disrupting the membrane and inhibiting critical intracellular machinery like the ribosome—makes it a highly effective antimicrobial agent.
| Macromolecular Target | Binding Site/Mechanism | Consequence of Binding | Reference |
|---|---|---|---|
| 70S Ribosome | Binds within the polypeptide exit tunnel of the large subunit. | Inhibition of protein synthesis by physically blocking translation. | researchgate.netnih.gov |
| DnaK (Heat Shock Protein) | Binds to the chaperone protein. | Inhibition of proper protein folding, leading to accumulation of misfolded proteins. | mdpi.com |
Investigation of Specific Intracellular Target Proteins (e.g., Molecular Chaperones like DnaK)
The mechanism of action for many proline-rich antimicrobial peptides (PR-AMPs), a class to which this compound belongs, often involves entry into the bacterial cell and interaction with specific intracellular targets rather than lytic activity at the cell membrane. plos.org This mode of action is suggested for the related peptide Arasin 1, which displays a significant difference between its minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC), a characteristic that distinguishes it from membrane-disrupting peptides. plos.org
While direct studies pinpointing the specific intracellular targets of this compound are not extensively detailed in current literature, the investigation into similar peptides provides critical insights. For instance, some PR-AMPs are known to target molecular chaperones, which are essential for proper protein folding. researchgate.net One such chaperone is DnaK. Research on other AMPs, such as an abaecin (B1167496) derivative, has shown that even modified versions of the peptide can retain the necessary binding sequence for the DnaK protein, highlighting DnaK as a viable target for this class of peptides. researchgate.net The mode of action for the N-terminal fragment of Arasin 1, arasin 1(1–23), was found to be different from that of lytic peptides, suggesting it does not primarily act by disrupting the cell membrane at its MIC, further supporting the hypothesis of an intracellular mechanism. plos.org
Analysis of Broad-Spectrum Antimicrobial Activity Profiles
This compound, an antimicrobial peptide identified in the mud crab Scylla paramamosain, demonstrates a notable range of activity against various bacterial pathogens. nih.gov Research confirms its efficacy against both Gram-positive and Gram-negative bacteria, marking it as a broad-spectrum antimicrobial agent. researchgate.netnih.gov
Activity Against Gram-Positive Bacterial Pathogens (e.g., Bacillus subtilis, Staphylococcus aureus, Aerococcus viridans, Micrococcus luteus)
Synthetic this compound has shown potent inhibitory effects against several Gram-positive bacteria. nih.govtrjfas.org Its activity has been confirmed against pathogens that affect both crustaceans and other species. nih.gov Studies on a closely related peptide from the mud crab Scylla serrata, designated Ss-arasin, also support the anti-Gram-positive potential of this peptide family. researchgate.net
Purified recombinant this compound exhibited significant antibacterial activity against Bacillus subtilis. researchgate.netnih.gov Further analysis revealed that treatment with this compound alters the morphology and compromises the membrane permeability of B. subtilis cells. researchgate.netnih.gov A synthetic version of this compound was also found to be active against Aerococcus viridans and Micrococcus luteus. nih.govtrjfas.org While direct studies on this compound against Staphylococcus aureus are noted, a related recombinant peptide, Ss-arasin, showed antimicrobial activity against this pathogen at a concentration of 40 mM. researchgate.net
Table 1: Activity of this compound and Related Peptides Against Gram-Positive Bacteria
| Bacterial Pathogen | Observed Activity / Finding | Source(s) |
|---|---|---|
| Bacillus subtilis | Significant antibacterial activity; alters cell morphology and membrane permeability. | researchgate.net, nih.gov |
| Staphylococcus aureus | Recombinant Ss-arasin (a related peptide) showed activity at 40 mM. | researchgate.net |
| Aerococcus viridans | Synthetic this compound exhibited antimicrobial activity. | nih.gov, trjfas.org |
| Micrococcus luteus | Synthetic this compound exhibited antimicrobial activity. | nih.gov, trjfas.org |
Activity Against Gram-Negative Bacterial Pathogens (e.g., Vibrio harveyi, Vibrio anguillarum, Vibrio parahaemolyticus, Escherichia coli, Pseudomonas aeruginosa)
This compound is particularly effective against several Gram-negative pathogens, including some that are significant in marine aquaculture. researchgate.netnih.gov Its potent activity against various Vibrio species has been a key finding in several studies. nih.govtrjfas.org
The peptide shows significant inhibitory action against Vibrio harveyi, a major pathogen affecting marine fish and invertebrates. researchgate.netnih.gov Investigations using field emission scanning electron microscopy (FE-SEM) and propidium iodide staining demonstrated that this compound alters the cellular morphology and increases the membrane permeability of V. harveyi. researchgate.netnih.gov Synthetic this compound also proved effective against Vibrio anguillarum and Vibrio parahaemolyticus. nih.govuum.edu.mytsri.or.th The activity of the related peptide Ss-arasin has been documented against Escherichia coli and Pseudomonas aeruginosa, with an effective concentration of 40 mM reported for both. researchgate.net
Table 2: Activity of this compound and Related Peptides Against Gram-Negative Bacteria
| Bacterial Pathogen | Observed Activity / Finding | Source(s) |
|---|---|---|
| Vibrio harveyi | Significant antibacterial activity; alters cell morphology and membrane permeability. | researchgate.net, nih.gov, nih.gov, trjfas.org |
| Vibrio anguillarum | Synthetic this compound exhibited antimicrobial activity. | nih.gov, trjfas.org |
| Vibrio parahaemolyticus | Synthetic this compound exhibited antimicrobial activity. | uum.edu.my, tsri.or.th |
| Escherichia coli | Recombinant Ss-arasin (a related peptide) showed activity at 40 mM. | researchgate.net |
| Pseudomonas aeruginosa | Recombinant Ss-arasin (a related peptide) showed activity at 40 mM. | researchgate.net |
Potential Activity Against Fungi and Other Microorganisms
The antimicrobial spectrum of this compound is primarily characterized by its antibacterial properties. While some proline-rich antimicrobial peptides (PR-AMPs) are known to exhibit broad-spectrum antifungal activity, specific research confirming the activity of this compound against fungi is not extensively documented. plos.org Studies on AMPs derived from aquatic arthropods have shown activity against a range of pathogens including fungi, but this compound is not specifically named in this context. mdpi.com Therefore, while its classification suggests a potential for broader antimicrobial action, current evidence is concentrated on its potent effect on Gram-positive and Gram-negative bacteria.
Structure Activity Relationship Sar Studies and Analogue Design of Arasin Likesp
Systematic Identification of Key Structural Motifs Correlating with Biological Activity
Arasin-likeSp, like the well-studied arasin 1 from the spider crab Hyas araneus, possesses a distinct modular structure composed of two primary domains: an N-terminal proline/arginine-rich domain and a C-terminal cysteine-rich domain. tandfonline.com The systematic study of these motifs, primarily through research on the highly homologous arasin 1, has been crucial in pinpointing the specific regions responsible for its antimicrobial effects.
The N-terminal region of arasin-family peptides is characterized by a high concentration of proline and arginine residues. tandfonline.comfrontiersin.org Extensive SAR studies on arasin 1 have demonstrated that this domain is the primary locus of antimicrobial activity, otherwise known as the pharmacophore. mdpi.comtandfonline.com Research involving synthetic fragments of arasin 1 revealed that a peptide corresponding to the N-terminal residues 1-23, arasin 1(1-23), exhibited antimicrobial potency nearly equal to the full-length 37-amino acid peptide. mdpi.comtandfonline.com This finding strongly suggests that the biological activity of this compound is also concentrated in its N-terminal domain.
The proline residues contribute to the unique structural conformation of the peptide, while the positively charged arginine residues are critical for interacting with negatively charged bacterial membranes and potentially with intracellular targets. tandfonline.com The mechanism of action for the N-terminal domain appears to be concentration-dependent. At its minimal inhibitory concentration (MIC), the arasin 1(1-23) fragment is believed to act on intracellular targets without causing significant membrane disruption. mdpi.comtandfonline.com However, at concentrations five times the MIC or higher, it becomes bactericidal and permeabilizes the bacterial membrane. mdpi.comtandfonline.com
Rational Design and Synthesis of this compound Analogues and Derivatives
The rational design of peptide analogues aims to create molecules with improved characteristics, such as enhanced potency, greater selectivity for microbial targets over host cells, and increased stability. nih.govnih.gov The insights gained from SAR studies form the foundation for this process. For proline-rich AMPs like this compound, the focus is often on modifying the N-terminal pharmacophore.
The most direct approach, demonstrated effectively with arasin 1, is the synthesis of deletion peptides to identify the minimal sequence required for activity. tandfonline.com This led to the identification of arasin 1(1-23) as a lead compound for further development, as it is shorter and easier to synthesize than the full-length peptide while retaining nearly all of the activity. tandfonline.com Further modifications could involve:
Amino Acid Substitution: Replacing specific amino acids to enhance activity or stability. For example, substituting residues to increase net positive charge or optimize amphipathicity.
Truncation: Further shortening the active fragment to create an even more compact and economically viable peptide.
Hybridization: Combining the active domain of this compound with sequences from other peptides to create hybrid molecules with novel properties. nih.gov
The synthesis of these analogues is typically achieved through solid-phase peptide synthesis (SPPS), a standard method that allows for the precise, sequential addition of amino acids to build a desired peptide chain. frontiersin.org For larger-scale production, recombinant expression systems are also a viable option. researchgate.net
Comparative Evaluation of Modified Peptides for Enhanced Potency, Selectivity, and Stability
Once analogues are synthesized, they must undergo rigorous evaluation to determine if the intended improvements have been achieved. nih.gov This involves a suite of in vitro assays to compare the performance of the modified peptides against the parent molecule.
Potency: The antimicrobial potency is typically quantified by determining the Minimal Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. tandfonline.com As shown with arasin 1 derivatives, this allows for a direct comparison of how modifications affect activity.
Selectivity: A critical parameter is the peptide's selectivity for microbial cells over host cells. Hemolysis assays, which measure the lysis of red blood cells, are a common method to assess cytotoxicity. mdpi.com Studies on arasin 1 and its active fragment showed they were non-toxic to human red blood cells, indicating high selectivity. tandfonline.com
Stability: The stability of peptides is tested under various conditions, such as in the presence of serum, at different pH levels, and in high salt concentrations, to simulate physiological environments. nih.gov Additionally, for peptides like arasins that are active against fungi, binding assays using chitin—a key component of fungal cell walls—can provide insights into their stability and mechanism. tandfonline.com
The following table presents data from a comparative study on arasin 1 and its derivatives, which serves as a model for the type of evaluation that would be applied to this compound analogues.
| Peptide | Sequence | MIC (μM) against E. coli | MIC (μM) against B. subtilis | MIC (μM) against C. albicans |
|---|---|---|---|---|
| Arasin 1(1-37) | FRPVRL-R-R-PPRVRPV-R-PPRPPLRPRPLPFPCGRC-N-RCFC | 3.1 | 1.6 | 3.1 |
| Arasin 1(1-23) | FRPVRL-R-R-PPRVRPV-R-PPRPPL | 3.1 | 3.1 | 6.3 |
| Arasin 1(1-18) | FRPVRL-R-R-PPRVRPV-R | 12.5 | 12.5 | >100 |
| Arasin 1(1-12) | FRPVRL-R-R-PPR | >100 | >100 | >100 |
| Arasin 1(18-37) | RVRPV-R-PPRPPLRPRPLPFPCGRC-N-RCFC | >100 | >100 | >100 |
Data derived from structure-activity relationship studies on Arasin 1. tandfonline.com MIC: Minimal Inhibitory Concentration.
Computational Modeling and Molecular Dynamics Simulations for SAR Prediction and Optimization
Computational tools are increasingly integral to the design and optimization of antimicrobial peptides, offering a way to predict activity and refine structures before costly and time-consuming synthesis. mdpi.comnih.govnih.gov For proline-rich AMPs like this compound, these in silico methods can provide deep insights into their mechanism of action and guide the design of improved analogues.
SAR and QSAR Models: Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models use machine learning algorithms to correlate the physicochemical properties of peptides (e.g., charge, hydrophobicity, amino acid composition) with their biological activity. mdpi.comucb.br By training these models on databases of known AMPs, researchers can predict whether a novel or modified sequence is likely to be active.
Molecular Docking: Proline-rich AMPs often exert their effects by binding to specific intracellular targets, such as the bacterial ribosome or the chaperone protein DnaK. tandfonline.comfrontiersin.orgresearchgate.net Molecular docking simulations can model the interaction between a peptide analogue and its target protein at an atomic level. researchgate.net This allows researchers to predict binding affinity and understand the structural basis for the interaction, providing a powerful tool for optimizing peptide sequences to enhance their binding to these critical bacterial components.
By integrating these computational approaches, the design of this compound analogues can transition from trial-and-error to a more targeted, data-driven process, accelerating the development of new and potent antimicrobial agents. nih.gov
Mechanistic Insights into Therapeutic and Biotechnological Potential of Arasin Likesp
Prospects as Novel Antimicrobial Agents to Combat Antibiotic Resistance
The escalating crisis of antibiotic resistance necessitates the urgent development of new antimicrobial agents with novel modes of action. nih.govmhmedical.com Arasin-likeSp has emerged as a promising candidate in this endeavor, demonstrating significant activity against a range of pathogenic microorganisms.
Addressing Multi-Drug Resistant Pathogens
The proliferation of multi-drug-resistant organisms (MDROs) poses a significant threat to global public health, rendering conventional antibiotic therapies ineffective. mdpi.com Antimicrobial peptides (AMPs) like this compound represent a promising alternative due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance. nih.gov Studies have shown that Arasin-like peptides exhibit potent activity against both Gram-positive and Gram-negative bacteria, including strains that have developed resistance to multiple antibiotics. nih.govresearchgate.net The mechanism of action for related proline-rich antimicrobial peptides, such as Arasin 1, suggests a dual-action process. At higher concentrations, it appears to disrupt the bacterial membrane, leading to cell death. plos.orgnih.gov At the minimal inhibitory concentration (MIC), however, it is suggested to have a non-bactericidal mechanism, possibly by targeting intracellular components without causing membrane lysis. plos.orgnih.gov This multifaceted approach could be a key advantage in combating resilient, multi-drug resistant pathogens.
Applications in Aquaculture Disease Control
The aquaculture industry, a critical component of global food production, is frequently plagued by infectious diseases that can lead to significant economic losses. was.orgnih.gov The use of antibiotics in aquaculture to control these diseases contributes to the development of antibiotic resistance, highlighting the need for sustainable alternatives. vliz.be this compound, isolated from the mud crab Scylla paramamosain, has demonstrated potent antimicrobial activity against several crustacean pathogens. nih.gov Research has shown that peptides like this compound can be effective against significant bacterial pathogens in aquaculture, such as Vibrio harveyi. nih.gov The application of such peptides could be a cornerstone in developing effective disease management strategies in aquaculture, potentially being used as a feed additive to enhance the immune response and control infections. vliz.benih.gov
Exploration of Mechanistic Anticancer Properties
Beyond its antimicrobial capabilities, this compound has shown potential as an anticancer agent. Preliminary research has indicated its ability to inhibit the growth of human cancer cell lines, opening up new possibilities for cancer therapy.
Inhibition of Human Cancer Cell Lines (e.g., HeLa, HT-29)
Initial in vitro studies have demonstrated the cytotoxic effects of Arasin-like peptides against specific human cancer cell lines. Notably, recombinant Ss-arasin, a related peptide, has been shown to inhibit the growth of human cervical carcinoma (HeLa) and colon carcinoma (HT-29) cells. plos.org This suggests that this compound may possess selective anticancer properties, a crucial characteristic for any potential therapeutic agent.
Below is a table summarizing the observed inhibitory effects of related Arasin peptides on cancer cell lines.
| Cell Line | Cancer Type | Observed Effect |
| HeLa | Cervical Carcinoma | Inhibition of cell growth plos.org |
| HT-29 | Colon Carcinoma | Inhibition of cell growth plos.org |
Elucidation of Molecular Pathways Involved in Cancer Cell Growth Inhibition
While the precise molecular mechanisms by which this compound inhibits cancer cell growth are still under investigation, insights can be drawn from the general understanding of how antimicrobial peptides and other cytotoxic compounds induce apoptosis (programmed cell death) in cancer cells. The process of apoptosis is governed by complex signaling pathways, broadly categorized as intrinsic and extrinsic. nih.govanygenes.com
The extrinsic pathway is initiated by the binding of death ligands to receptors on the cell surface, leading to the activation of a cascade of caspases, which are proteases that execute the apoptotic process. mhmedical.comnih.gov The intrinsic pathway , on the other hand, is triggered by intracellular stress and involves the mitochondria. This pathway is regulated by the Bcl-2 family of proteins, which control the release of cytochrome c from the mitochondria, ultimately leading to the activation of effector caspases. mhmedical.comnih.gov It is plausible that this compound could trigger one or both of these pathways. For instance, its interaction with the cancer cell membrane could initiate signaling cascades that lead to apoptosis. Alternatively, if it enters the cell, it could interact with intracellular targets to induce mitochondrial dysfunction and trigger the intrinsic apoptotic pathway.
Further research is needed to specifically identify the signaling molecules and pathways modulated by this compound in cancer cells, such as the MAPK and JNK signaling pathways which are known to be involved in stress-induced apoptosis. nih.gov
Integration into Biocontrol and Food Preservation Technologies
The antimicrobial properties of this compound also position it as a candidate for applications in biocontrol and food preservation. The demand for natural and effective alternatives to chemical preservatives is on the rise, driven by consumer preferences for "clean label" products and concerns about the long-term health effects of synthetic additives. researchgate.net
Antimicrobial peptides are being explored for their potential to inhibit the growth of spoilage and pathogenic microorganisms in food. researchgate.netmdpi.com One promising application is in active packaging, where AMPs could be incorporated into food packaging materials to be slowly released, thereby extending the shelf-life of the product. researchgate.netnih.gov The ability of this compound to act against a broad spectrum of bacteria makes it an attractive candidate for such technologies. Furthermore, as a natural biocontrol agent, it could be applied directly to food surfaces to prevent contamination by foodborne pathogens. onfoods.itmdpi.com The development of such applications would require further studies to ensure its stability and efficacy within different food matrices.
Development of Antimicrobial Films (e.g., Chitosan-based films)
The development of antimicrobial films is a significant area of research in food packaging and preservation. researchgate.net These films aim to inhibit the growth of spoilage and pathogenic microorganisms, thereby extending the shelf-life and safety of food products. researchgate.netfrontiersin.org Chitosan (B1678972), a biopolymer derived from chitin, is a popular choice for these films due to its biodegradability, biocompatibility, and inherent antimicrobial properties. bsz-bw.debiomaterials.plunimore.it
The incorporation of antimicrobial peptides like this compound into chitosan-based films is a promising strategy to enhance their efficacy. uum.edu.my Research has explored the integration of this compound into chitosan films to create active packaging materials. uum.edu.my While one study noted that a chitosan film containing this compound did not produce a detectable inhibition zone against Vibrio parahaemolyticus, the addition of an this compound solution to fresh-cut shrimp stored at refrigerated temperatures did slow the total bacterial count compared to a control sample. chula.ac.th This suggests that while the peptide's activity may be influenced by its incorporation into the film matrix, it still holds potential for food preservation applications.
The effectiveness of such films can be influenced by various factors, including the concentration of the antimicrobial agent, the properties of the film-forming material, and the target microorganisms. frontiersin.org Further research into the optimal formulation and application of this compound-containing films is ongoing.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Mass | 4373 Da | nih.gov |
| Isoelectric Point (pI) | 11.03 | nih.gov |
| Origin | Mud crab (Scylla paramamosain) hemocytes | nih.gov |
Inhibition of Food-Borne Pathogens
Food-borne pathogens are a major cause of illness and economic loss worldwide. mdpi.comnih.govmdpi.com Antimicrobial peptides like this compound offer a potential natural alternative to traditional food preservatives. researchgate.net
Synthetic this compound has demonstrated antimicrobial activity against a range of both Gram-positive and Gram-negative bacteria. nih.gov This broad-spectrum activity is a desirable trait for an antimicrobial agent intended for food applications. Studies have shown its effectiveness against known crustacean and foodborne pathogens. nih.govuum.edu.my
Specifically, this compound has exhibited inhibitory action against Aerococcus viridans, Vibrio harveyi, and Vibrio anguillarum. nih.govresearchgate.net Further research has confirmed its activity against Bacillus subtilis and its potential as a candidate for controlling Vibrio harveyi, a significant pathogen in marine aquaculture. researchgate.net The mechanism of action appears to involve altering the morphology and membrane permeability of the bacterial cells. researchgate.net
The potential for synergistic effects with other antimicrobial compounds has also been noted, such as its combined inhibitory effect with another peptide, ALFSp1, against Vibrio parahaemolyticus. uum.edu.my
Table 2: Antimicrobial Activity of Synthetic this compound
| Target Microorganism | Type | Activity | Source |
|---|---|---|---|
| Aerococcus viridans | Gram-positive | Inhibitory | nih.govuum.edu.my |
| Vibrio harveyi | Gram-negative | Inhibitory | nih.gov |
| Vibrio anguillarum | Gram-negative | Inhibitory | nih.govresearchgate.net |
| Bacillus subtilis | Gram-positive | Inhibitory | researchgate.net |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Arasin-2 |
| Chitosan |
Challenges and Future Directions in Arasin Likesp Research
Strategies for Cost-Effective Large-Scale Production and Purification
A significant challenge in the commercial application of antimicrobial peptides is their high production cost, whether through chemical synthesis or isolation from natural sources. researchgate.net To overcome this, research has focused on developing efficient recombinant production systems. One promising strategy for Arasin-likeSp involves its expression in Escherichia coli utilizing an Elastin-like polypeptide (ELP)-intein self-cleavage system. researchgate.net
This system fuses the this compound peptide to an ELP tag and an intein. researchgate.net The ELP tag allows for a simple and cost-effective purification method known as inverse transition cycling (ITC), which avoids the need for expensive chromatography techniques. researchgate.netresearchgate.net The intein facilitates the self-cleavage of the tag, releasing the purified this compound peptide. researchgate.net A study utilizing this method reported a final yield of approximately 3.56 mg/L of purified this compound. researchgate.net
Future research in this area should focus on optimizing this expression system to further increase yields. This could involve exploring different E. coli strains, optimizing fermentation conditions, and enhancing the efficiency of the self-cleavage process. The development of even more streamlined and scalable purification protocols will be crucial for making this compound a cost-effective alternative to traditional antibiotics for applications in aquaculture and beyond. researchgate.net
Table 1: Recombinant Production of this compound
| Feature | Description | Reference |
|---|---|---|
| Expression System | Escherichia coli | researchgate.net |
| Fusion Tag | ELP-intein | researchgate.net |
| Purification Method | Inverse Transition Cycling (ITC) | researchgate.net |
| Reported Yield | ~3.56 mg/L | researchgate.net |
Advanced Structural-Functional Correlation Studies for Precise Mechanistic Understanding
The antimicrobial activity of this compound is attributed to its unique structure, which includes a glycine (B1666218) and arginine-rich N-terminal region and a C-terminal region with four cysteine residues. nih.gov While its primary sequence is known, a detailed understanding of how its three-dimensional structure correlates with its function is still lacking. Future research should employ advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to determine the high-resolution structure of this compound.
These structural insights will be invaluable for understanding its mechanism of action. For instance, it is known that this compound can alter the membrane permeability of bacteria such as Bacillus subtilis and Vibrio harveyi. researchgate.net Structural studies could reveal the specific domains or residues responsible for this membrane interaction and disruption. Furthermore, comparing the structure of this compound with other proline-rich antimicrobial peptides (PrAMPs) could provide insights into conserved functional motifs. nih.gov
Comprehensive Elucidation of Cellular and Subcellular Targets and Downstream Pathways
The primary mechanism of action for many antimicrobial peptides involves the disruption of the bacterial cell membrane. clevelandclinic.org Indeed, studies on this compound have shown that it alters the morphology and membrane permeability of both Gram-positive and Gram-negative bacteria. researchgate.net However, the precise molecular targets on or within the bacterial cell remain to be identified.
Future investigations should aim to pinpoint the specific cellular and subcellular components that this compound interacts with. This could involve techniques such as fluorescently labeling the peptide to track its localization within bacterial cells. biologists.com It is possible that, like other PrAMPs, this compound may have intracellular targets, such as DNA, ribosomes, or essential enzymes, in addition to its effects on the cell membrane. biologists.commdpi.com Identifying these targets is a critical step toward a comprehensive understanding of its antimicrobial activity. Furthermore, elucidating the downstream signaling pathways in pathogens that are affected by this compound could reveal additional mechanisms of its action and potential synergistic targets. researchgate.netfrontiersin.org
Investigation of In Vivo Mechanistic Efficacy in Relevant Animal Models
While in vitro studies have demonstrated the antimicrobial potential of this compound against several crustacean pathogens, including Aerococcus viridans, Vibrio harveyi, and Vibrio anguillarum, its efficacy in a living organism is yet to be thoroughly investigated. nih.gov Future research must focus on in vivo studies using relevant animal models, particularly for aquaculture applications.
Analysis of Potential Resistance Mechanisms to this compound by Pathogens
A significant advantage of antimicrobial peptides over traditional antibiotics is the lower likelihood of pathogens developing resistance. mdpi.comfrontiersin.org However, the potential for resistance to this compound cannot be entirely dismissed. As with other PrAMPs, bacteria could develop resistance through mutations in transporter proteins that are necessary for the peptide to enter the cell, or through modifications of its intracellular targets. nih.govasm.org
Future research should include long-term exposure studies to investigate the potential for pathogens to develop resistance to this compound. If resistant strains emerge, their genomes should be sequenced to identify the genetic basis of the resistance. Understanding these potential resistance mechanisms is crucial for developing strategies to mitigate their emergence and for the long-term sustainable use of this compound as an antimicrobial agent. clevelandclinic.orgscispace.com
Rational Design and Development of this compound-Derived Biologics with Optimized Properties
The natural structure of this compound provides a scaffold for the rational design of novel biologics with enhanced properties. mdpi.comnih.gov By understanding the structure-function relationships of this peptide, it may be possible to engineer derivatives with improved antimicrobial potency, a broader spectrum of activity, or increased stability. nih.gov
For example, specific amino acid substitutions could be made to enhance its interaction with bacterial membranes or its intracellular targets. nanion.de Furthermore, portions of this compound could be combined with domains from other antimicrobial peptides to create chimeric molecules with novel functionalities. mdpi.com The development of such this compound-derived biologics represents a promising frontier in the fight against antibiotic-resistant bacteria, with the potential to create a new generation of highly effective and targeted antimicrobial therapies. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Bacillus subtilis |
| Vibrio harveyi |
| Aerococcus viridans |
| Vibrio anguillarum |
| Elastin-like polypeptide (ELP) |
| Intein |
Q & A
Q. How can researchers establish the structural and functional characterization of Arasin-likeSp?
Answer: Characterization involves a multi-step approach:
- Structural analysis : Use circular dichroism (CD) spectroscopy to confirm secondary structures (e.g., α-helices, β-sheets) and mass spectrometry (MALDI-TOF) for molecular weight validation .
- Functional assays : Employ antimicrobial activity tests (e.g., MIC assays against Gram-negative/positive bacteria) and cytotoxicity profiling using mammalian cell lines .
- Purity validation : Perform reverse-phase HPLC and NMR to ensure ≥95% purity, with protocols detailed in supplementary materials for reproducibility .
Q. What experimental controls are critical for validating this compound’s bioactivity?
Answer: Include:
- Positive controls : Commercial antimicrobial peptides (e.g., polymyxin B) to benchmark activity.
- Negative controls : Solvent-only treatments and scrambled peptide sequences to rule out nonspecific effects.
- Technical replicates : At least three independent experiments with statistical analysis (e.g., ANOVA, p ≤ 0.05) to confirm consistency .
Q. How should researchers design studies to address this compound’s mechanism of action?
Answer: Adopt a tiered methodology:
- Membrane interaction assays : Use fluorescence-based dye leakage models (e.g., calcein release from liposomes).
- Genomic/proteomic profiling : RNA-seq or SILAC-based proteomics to identify target pathways in treated microbial cells.
- Molecular dynamics simulations : Predict binding affinities to bacterial membrane components (e.g., LPS) .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across studies be resolved?
Answer: Apply systematic frameworks:
- Meta-analysis : Aggregate data from independent studies, adjusting for variables like peptide concentration, bacterial strains, and assay conditions .
- Cross-platform validation : Compare results from in vitro (e.g., broth microdilution) and in vivo models (e.g., Galleria mellonella infection) to identify context-dependent effects .
- Error source analysis : Audit protocols for inconsistencies in peptide storage (e.g., lyophilization vs. liquid phase) or endotoxin contamination .
Q. What strategies optimize the design of comparative studies between this compound and synthetic analogs?
Answer: Implement:
- Structure-activity relationship (SAR) mapping : Systematically modify peptide regions (e.g., N-terminal vs. C-terminal domains) and test bioactivity .
- High-throughput screening : Use microplate readers to assess 100+ analogs in parallel, with robotic pipetting for precision .
- Machine learning integration : Train models on existing SAR data to predict promising analogs, reducing experimental redundancy .
Q. How can researchers ensure reproducibility in this compound studies amid variability in peptide synthesis?
Answer: Standardize protocols:
- Synthesis validation : Require vendors to provide HPLC/MS certificates and batch-specific purity data .
- Open-data sharing : Deposit raw spectral data (NMR, CD) in repositories like Zenodo for peer validation .
- Collaborative replication : Partner with independent labs to repeat key experiments, as seen in multi-center antimicrobial studies .
Methodological Considerations
What frameworks guide the formulation of hypothesis-driven research questions for this compound?
Answer: Use:
Q. How should researchers address ethical and data protection requirements in this compound studies involving human-derived samples?
Answer:
- Ethical approval : Submit protocols to Institutional Review Boards (IRBs), detailing informed consent processes for human cell line use .
- Data anonymization : Encrypt patient-derived microbial genomic data to comply with GDPR/HIPAA standards .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Answer: Apply:
Q. How can researchers leverage APIs and computational tools to enhance this compound data accessibility?
Answer:
- API integration : Use platforms like UniProt or PubChem APIs to auto-fetch peptide metadata (e.g., sequence, homologs) .
- Interactive dashboards : Develop Shiny apps or Jupyter notebooks to visualize structure-activity trends, enabling real-time collaboration .
Tables
| Characterization Technique | Purpose | Key Parameters | Reference |
|---|---|---|---|
| Circular Dichroism (CD) | Secondary structure validation | % α-helix, Δε at 222 nm | |
| MALDI-TOF MS | Molecular weight confirmation | Mass accuracy (ppm) | |
| Broth Microdilution | Antimicrobial activity (MIC) | MIC50, MIC90 values (µg/mL) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
